



YLT-11 dosage and administration guidelines

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Compound of Interest		
Compound Name:	YLT-11	
Cat. No.:	B1193875	Get Quote

Application Notes and Protocols: YLT-11

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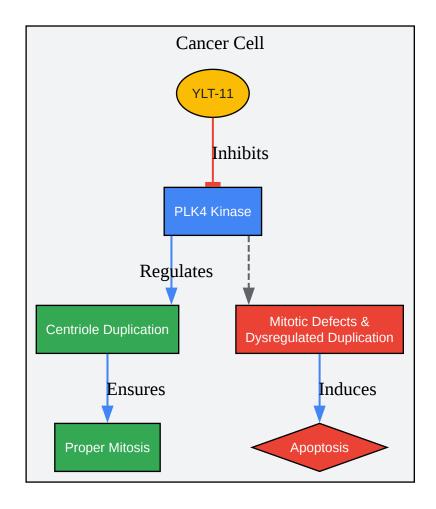
Introduction

YLT-11 is a novel, specific small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As an indispensable regulator of centriole duplication, PLK4 is a valid therapeutic target in oncology. [3] Abnormal expression of PLK4 is documented in various human cancers, and its inhibition can lead to mitotic arrest and apoptosis in tumor cells.[1][3] Preclinical data indicate that **YLT-11** exhibits significant anti-proliferative activity against breast cancer cells in vitro and suppresses tumor growth in in vivo models, suggesting its potential as a promising candidate for breast cancer therapy.[1][3]

Mechanism of Action

YLT-11 functions by directly inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the precise control of centriole duplication during the cell cycle. The consequence of PLK4 inhibition by **YLT-11** is maladjusted centriole duplication and subsequent mitotic defects.[1][3] This disruption of the mitotic process ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] Furthermore, **YLT-11** has been shown to regulate downstream factors of the PLK4 signaling pathway, which are involved in cell cycle regulation.[1][3]





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Caption: Mechanism of YLT-11 action on the PLK4 pathway.

Physicochemical and Preclinical Data

Physicochemical Properties This data is based on the known chemical structure of YLT-11.[4]

Property	Value
Chemical Formula	C24H24N6O
Molecular Weight	412.50 g/mol
Purity	>98% (Typical for research grade)



In Vitro Potency The following data summarizes the inhibitory activity of **YLT-11** against its target.

Parameter	Value	Target
IC50	22 nM	PLK4
Kd	5.2 nM	PLK4

Preclinical In Vivo Efficacy The following data is derived from studies in human breast cancer xenograft models. Oral administration of **YLT-11** was shown to be well-tolerated and resulted in significant tumor growth suppression.[1][3]

Animal Model	Administration Route	Outcome
Human Breast Cancer Xenograft	Oral	Significant tumor growth suppression

Disclaimer: The dosage and administration details from preclinical animal models are not directly translatable to human clinical use. All values are for research and informational purposes only.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of **YLT-11** on breast cancer cell lines (e.g., MCF-7).

Materials:

- YLT-11 compound
- MCF-7 breast cancer cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1%
 Penicillin-Streptomycin



- DMSO (Dimethyl sulfoxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Spectrophotometer (plate reader)

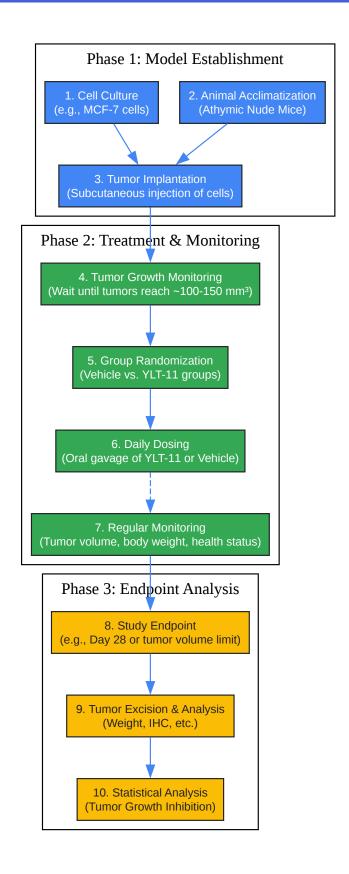
Procedure:

- Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 μL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a 10 mM stock solution of **YLT-11** in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
- Treatment: After 24 hours, remove the medium from the wells and add 100 μL of the prepared YLT-11 dilutions or vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Human Breast Cancer Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **YLT-11** in a mouse xenograft model.





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